molecular formula C9H6ClNO3 B8455770 4-chloro-5-methoxy-1H-indole-2,3-dione

4-chloro-5-methoxy-1H-indole-2,3-dione

Cat. No. B8455770
M. Wt: 211.60 g/mol
InChI Key: UAMMYAPYQZBSSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07037909B2

Procedure details

Hydrolysis of 3,3,4-trichloro-5-methoxy-1,3-dihydro-indol-2-one in MeOH-water mixture according to the procedure published in Tetrahedron 27, 3263-70 (1971) provided 4-chloro-5-methoxy-1H-indole-2,3-dione as a deep-brown shiny crystals in 96% Y.
Name
3,3,4-trichloro-5-methoxy-1,3-dihydro-indol-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1(Cl)[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([O:12][CH3:13])[C:9]=2[Cl:11])[NH:4][C:3]1=[O:14].C[OH:17].O>>[Cl:11][C:9]1[C:8]([O:12][CH3:13])=[CH:7][CH:6]=[C:5]2[C:10]=1[C:2](=[O:17])[C:3](=[O:14])[NH:4]2 |f:1.2|

Inputs

Step One
Name
3,3,4-trichloro-5-methoxy-1,3-dihydro-indol-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1(C(NC2=CC=C(C(=C12)Cl)OC)=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(C(NC2=CC=C1OC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.